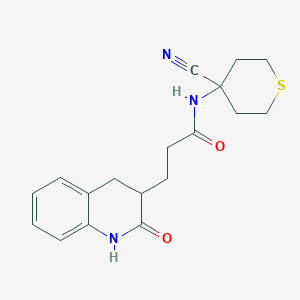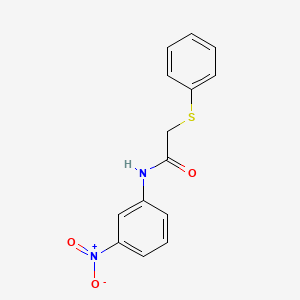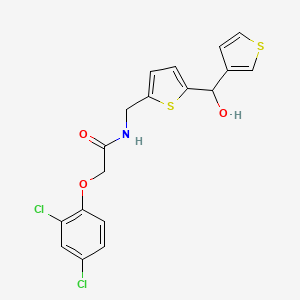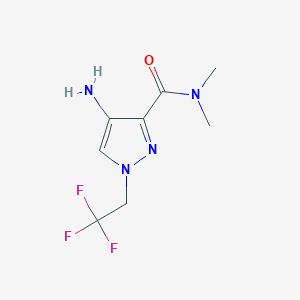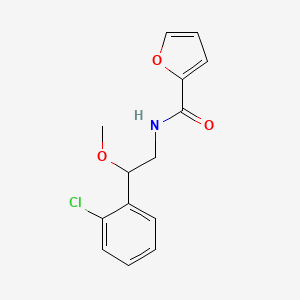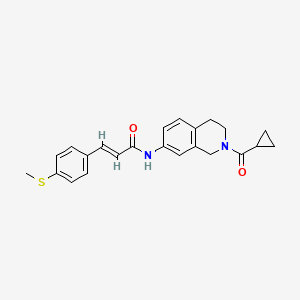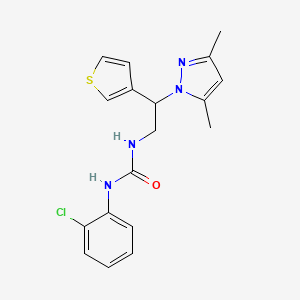
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H19ClN4OS and its molecular weight is 374.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research into heterocyclic compounds containing sulfonamido moieties has shown potential for use as antibacterial agents. Compounds synthesized from active methylene compounds, including urea derivatives, exhibited significant antibacterial activities in studies, highlighting their potential application in the development of new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Hydrogel Formation
Studies on hydrogelators have demonstrated the ability of certain urea compounds to form hydrogels in acidic environments. The morphology and rheological properties of these gels can be tuned by the anion present, indicating the potential for these compounds in creating customizable hydrogels for various applications (Lloyd & Steed, 2011).
Structural Characterization and Crystallography
Research on the structural characterization of isostructural compounds has led to the synthesis and crystallography of urea-based heterocyclic compounds. These studies provide insights into the molecular conformations and intermolecular interactions of these compounds, which are crucial for understanding their chemical properties and potential applications in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Agents
Pyrazole compounds, including those with urea derivatives, have been investigated for their potential anti-cancer properties. Synthesis and electronic structure analysis suggest these compounds could act as effective anti-cancer agents, offering a new avenue for cancer treatment research (Thomas et al., 2019).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives with urea moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, and most showed significant antimicrobial activity, indicating their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
Urea derivatives, specifically triazinyl ureas, have been studied for their corrosion inhibition effects on mild steel in acidic environments. Their strong adsorption on the metal surface and formation of a protective layer highlight their potential as efficient corrosion inhibitors, with applications in materials protection and preservation (Mistry, Patel, Patel, & Jauhari, 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c1-12-9-13(2)23(22-12)17(14-7-8-25-11-14)10-20-18(24)21-16-6-4-3-5-15(16)19/h3-9,11,17H,10H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCKXVWFSTWUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

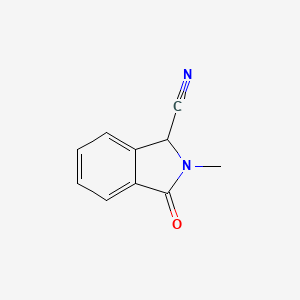
![(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)

